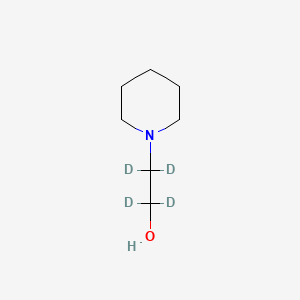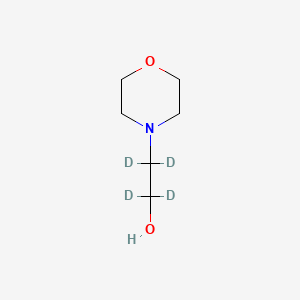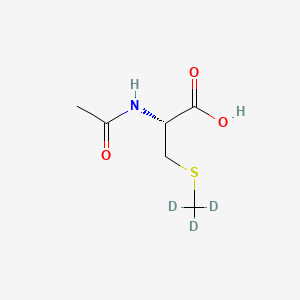
N-Acetil-S-metil-L-cisteína-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Acetyl-S-methyl-L-cysteine-d3” is a stable isotope labelled metabolite . It is also known as “S-Methylmercapturic Acid-d3” and has a molecular formula of C6H8D3NO3S . The molecular weight is 180.24 .
Physical and Chemical Properties Analysis
“N-Acetyl-S-methyl-L-cysteine-d3” has a molecular weight of 180.24 . Additional physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antioxidante y Eliminador de Radicales Libres
“N-Acetil-S-metil-L-cisteína-d3” is known to increase the cellular pool of free-radical scavengers . Esto lo convierte en un potente antioxidante, que protege las células del daño causado por moléculas dañinas conocidas como radicales libres.
Agente Mucolítico
This compound acts as a mucolytic agent . Ayuda a descomponer la mucosidad, haciéndola menos espesa y pegajosa, y más fácil de expulsar al toser. Esta propiedad es beneficiosa para el tratamiento de afecciones que implican mucosidad espesa, como la enfermedad pulmonar obstructiva crónica (EPOC) y la fibrosis quística.
Inhibición de la Replicación del VIH
Research has shown that “N-Acetyl-S-methyl-L-cysteine-d3” can inhibit the replication of the Human Immunodeficiency Virus (HIV) . Esto podría convertirlo en una herramienta valiosa para el tratamiento y la prevención del VIH/SIDA.
Neuroprotección
The compound has been reported to prevent apoptosis (programmed cell death) in neuronal cells . Esto sugiere que podría tener efectos neuroprotectores, lo que podría ayudar en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson.
Inducción de la Apoptosis en las Células del Músculo Liso
Interestingly, while “N-Acetyl-S-methyl-L-cysteine-d3” prevents apoptosis in neuronal cells, it induces apoptosis in human and rat smooth muscle cells . Esta propiedad podría explotarse en el tratamiento de afecciones que implican el crecimiento anormal de las células del músculo liso, como ciertos tipos de cáncer y fibrosis.
Sustrato para la Glutatión Transferasa Microsomal
“this compound” may serve as a substrate for microsomal glutathione transferase <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1
Mecanismo De Acción
Target of Action
N-Acetyl-S-methyl-L-cysteine-d3, similar to N-acetylcysteine, primarily targets the glutathione synthesis pathway . Glutathione is a potent antioxidant that protects cells from oxidative stress and maintains the redox state inside them .
Mode of Action
N-Acetyl-S-methyl-L-cysteine-d3 acts as a precursor to cysteine . It is hydrolyzed intracellularly to cysteine, which then replenishes glutathione . N-Acetyl-S-methyl-L-cysteine-d3 also supplies thiol groups, which can directly bind with toxic metabolites in hepatocytes and enhance non-toxic sulfate conjugation .
Biochemical Pathways
N-Acetyl-S-methyl-L-cysteine-d3 affects the glutathione synthesis pathway . By replenishing cysteine, it increases the availability of glutathione, a critical antioxidant in the body . This action helps neutralize free radicals and reduce oxidative stress .
Pharmacokinetics
N-Acetyl-S-methyl-L-cysteine-d3, like N-acetylcysteine, is rapidly absorbed after administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of n-acetyl-s-methyl-l-cysteine-d3 into protein peptide chains and the formation of a variety of metabolites . The elimination half-life of N-acetylcysteine is approximately 5.6 hours , and it is excreted via the kidneys (30%) and feces (3%) .
Result of Action
The primary result of N-Acetyl-S-methyl-L-cysteine-d3 action is the replenishment of glutathione levels . This action helps protect cells from oxidative stress and maintain the redox state inside them . It also enhances non-toxic sulfate conjugation, which can help neutralize toxic metabolites .
Action Environment
The action of N-Acetyl-S-methyl-L-cysteine-d3 can be influenced by various environmental factors. For instance, the presence of other medications or substances that induce oxidative stress can increase the demand for glutathione, potentially enhancing the effects of N-Acetyl-S-methyl-L-cysteine-d3 . Additionally, factors such as diet, lifestyle, and overall health status can influence the body’s glutathione levels and thus the efficacy of N-Acetyl-S-methyl-L-cysteine-d3 .
Análisis Bioquímico
Cellular Effects
It is known that stable heavy isotopes like N-Acetyl-S-methyl-L-cysteine-d3 can affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Mechanism
It is known that stable heavy isotopes like N-Acetyl-S-methyl-L-cysteine-d3 can affect the pharmacokinetic and metabolic profiles of drugs .
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(trideuteriomethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLCORNOFFGTB-OJWMFZEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
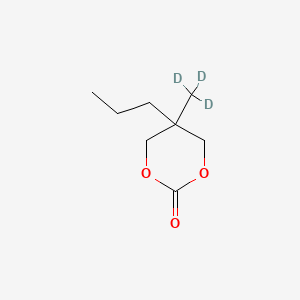
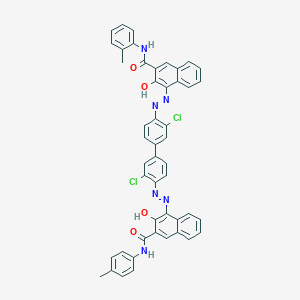
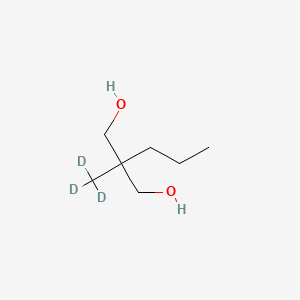
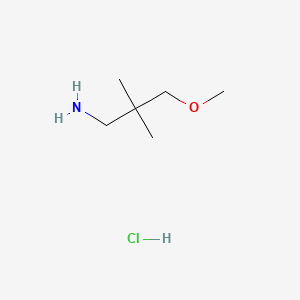
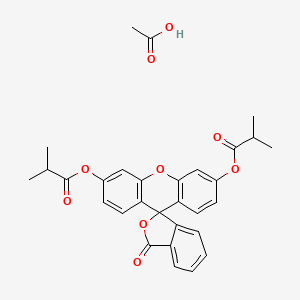
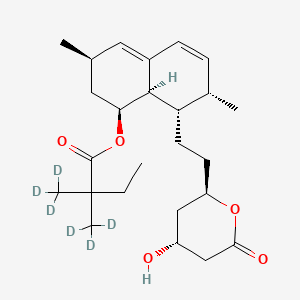
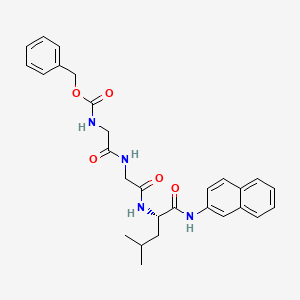
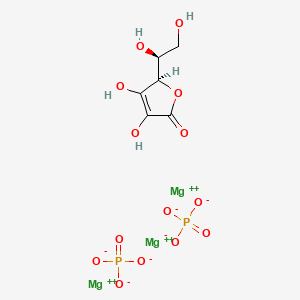
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

